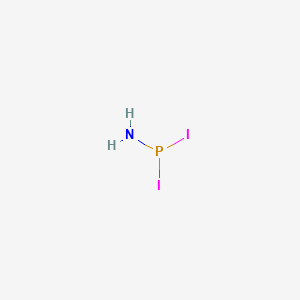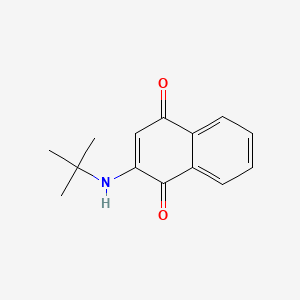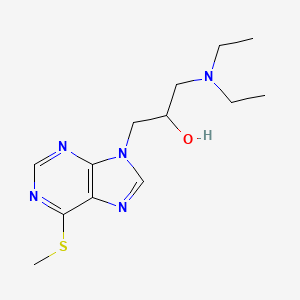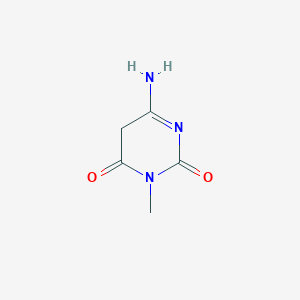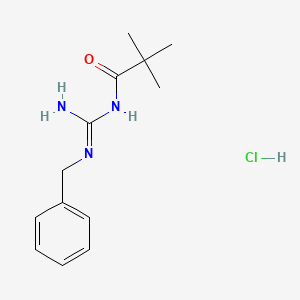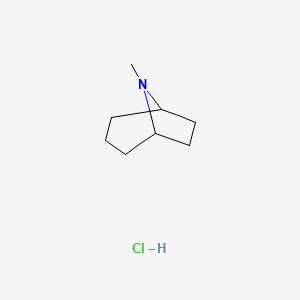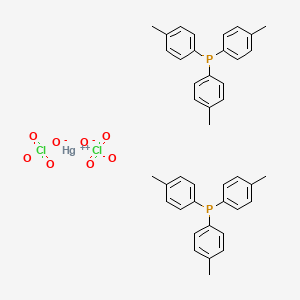
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is a chemical compound with the molecular formula C42H44ClHgO4P2 It is a coordination complex where mercury is bonded to tris(4-methylphenyl)phosphane ligands and is associated with diperchlorate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-methylphenyl)phosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Hg(II) salt} + \text{tris(4-methylphenyl)phosphane} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury(II) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the tris(4-methylphenyl)phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various phosphines or other ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of mercury, while reduction may produce elemental mercury or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate involves its interaction with molecular targets through coordination bonds. The mercury center can interact with various substrates, facilitating chemical transformations. The tris(4-methylphenyl)phosphane ligands provide stability to the complex and influence its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercury(2+);tris(4-chlorophenyl)phosphane;diperchlorate
- Mercury(2+);tris(4-bromophenyl)phosphane;diperchlorate
Uniqueness
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is unique due to the presence of the 4-methylphenyl groups, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other similar compounds with different substituents on the phenyl rings.
Eigenschaften
CAS-Nummer |
21393-73-7 |
|---|---|
Molekularformel |
C42H42Cl2HgO8P2 |
Molekulargewicht |
1008.2 g/mol |
IUPAC-Name |
mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/2C21H21P.2ClHO4.Hg/c2*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2*2-1(3,4)5;/h2*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
XWOFEDGRNBKFII-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



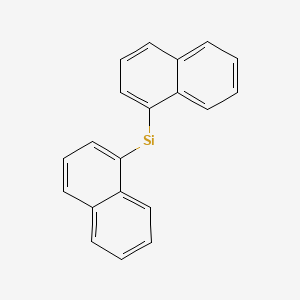

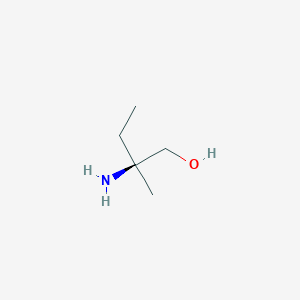
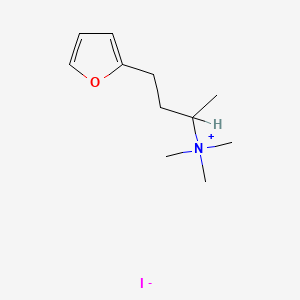

![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

